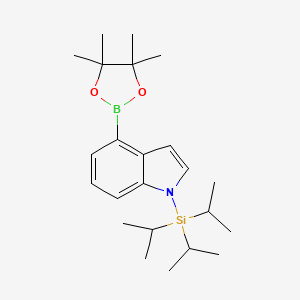
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline
概要
説明
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, and this particular derivative is characterized by the presence of ethoxy groups at the 6 and 7 positions, a methyl group at the 1 position, and a partially saturated ring structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-diethoxyisoquinoline and methylating agents.
Methylation: The 6,7-diethoxyisoquinoline undergoes methylation at the 1 position using methyl iodide or other suitable methylating agents under basic conditions.
Reduction: The resulting product is then subjected to reduction, often using hydrogenation or other reducing agents, to achieve the dihydroisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C) for the reduction step.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy groups or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to downstream effects on cellular processes.
類似化合物との比較
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups.
1-Methyl-3,4-dihydroisoquinoline: Lacks the ethoxy groups at the 6 and 7 positions.
6,7-Diethoxyisoquinoline: Lacks the dihydro structure and the methyl group at the 1 position.
Uniqueness: 6,7-Diethoxy-1-methyl-3,4-dihydroisoquinoline is unique due to the presence of both ethoxy groups and a partially saturated ring structure, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPIDDLIIVFOGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=NCCC2=C1)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369201 | |
| Record name | 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99155-80-3 | |
| Record name | 6,7-diethoxy-1-methyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(3-Nitro-2-pyridyl)piperazino]ethan-1-OL](/img/structure/B1596789.png)




![[(E)-1,2-Difluoro-2-phenylethenyl]benzene](/img/structure/B1596802.png)





